molecular formula C30H44FN2O8P B13421808 Dexamethasone 23-Dimorpholinophosphinate

Dexamethasone 23-Dimorpholinophosphinate

Cat. No.: B13421808
M. Wt: 610.6 g/mol
InChI Key: RNVQHKJBDRJEFZ-KJGWKDEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone 23-Dimorpholinophosphinate: is a synthetic glucocorticoid compound derived from dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical and scientific applications due to its ability to modulate immune responses and reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone 23-Dimorpholinophosphinate involves the reaction of dexamethasone with morpholine and phosphinic acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone 23-Dimorpholinophosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, Dexamethasone 23-Dimorpholinophosphinate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .

Biology: In biology, this compound is used to study the effects of glucocorticoids on cellular processes. It helps researchers understand how these compounds modulate immune responses and inflammation .

Medicine: In medicine, this compound is used to treat a variety of inflammatory and autoimmune conditions. Its potent anti-inflammatory properties make it effective in managing conditions such as rheumatoid arthritis and asthma .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

Dexamethasone 23-Dimorpholinophosphinate exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to changes in gene expression, resulting in the suppression of inflammatory mediators and immune responses. The compound also decreases capillary permeability and leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

  • Dexamethasone 21-Dimorpholinophosphinate
  • Prednisolone
  • Hydrocortisone

Comparison: Dexamethasone 23-Dimorpholinophosphinate is unique due to its specific chemical structure, which enhances its anti-inflammatory and immunosuppressive properties. Compared to similar compounds, it has a longer duration of action and higher potency, making it more effective in certain medical applications .

Properties

Molecular Formula

C30H44FN2O8P

Molecular Weight

610.6 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-dimorpholin-4-ylphosphoryloxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H44FN2O8P/c1-20-16-24-23-5-4-21-17-22(34)6-7-27(21,2)29(23,31)25(35)18-28(24,3)30(20,37)26(36)19-41-42(38,32-8-12-39-13-9-32)33-10-14-40-15-11-33/h6-7,17,20,23-25,35,37H,4-5,8-16,18-19H2,1-3H3/t20-,23+,24+,25+,27+,28+,29+,30+/m1/s1

InChI Key

RNVQHKJBDRJEFZ-KJGWKDEOSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(N5CCOCC5)N6CCOCC6)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(N5CCOCC5)N6CCOCC6)O)C)O)F)C

Origin of Product

United States

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